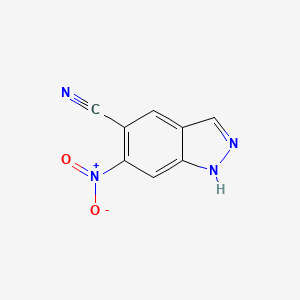![molecular formula C34H50O12 B14797670 [(3S,3aR,6S)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methylbut-2-enoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate](/img/structure/B14797670.png)
[(3S,3aR,6S)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methylbut-2-enoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a potent non-competitive inhibitor of the sarco/endoplasmic reticulum Ca²⁺ ATPase (SERCA) pump, which plays a crucial role in regulating intracellular calcium levels . Thapsigargin has garnered significant interest due to its unique biological activities, particularly its ability to induce apoptosis in mammalian cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thapsigargin is complex due to its intricate structure. One of the notable synthetic routes involves the conversion of trilobolide into thapsigargin through a series of chemical transformations . This method provides an economically feasible and sustainable source of thapsigargin.
Industrial Production Methods: Industrial production of thapsigargin primarily relies on the extraction from Thapsia garganica. The roots and fruits of the plant are harvested, and the compound is extracted using ethanol . Recent advancements have also explored the use of temporary immersion bioreactor systems for the sustainable production of thapsigargin in shoot cultures of Thapsia garganica .
Analyse Des Réactions Chimiques
Types of Reactions: Thapsigargin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of thapsigargin include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products: The major products formed from the chemical reactions of thapsigargin include its derivatives, which are often designed to improve its pharmacological properties. For instance, the conversion of thapsigargin into mipsagargin, a prodrug used in cancer therapy, is a notable example .
Applications De Recherche Scientifique
Thapsigargin has a wide range of scientific research applications:
Chemistry: In chemistry, thapsigargin is used as a tool to study calcium signaling pathways due to its ability to inhibit the SERCA pump .
Biology: In biological research, thapsigargin is employed to induce endoplasmic reticulum stress and study the unfolded protein response, which is crucial for understanding cellular stress mechanisms .
Medicine: Thapsigargin’s potent cytotoxicity has led to its exploration as an anticancer agent. It induces apoptosis in cancer cells by disrupting calcium homeostasis . Mipsagargin, a thapsigargin-based prodrug, targets prostate-specific membrane antigen (PSMA) in tumor vasculature, leading to tumor necrosis .
Industry: In the pharmaceutical industry, thapsigargin is used to develop novel therapeutic agents for cancer treatment. Its unique mechanism of action makes it a valuable compound for drug development .
Mécanisme D'action
Thapsigargin exerts its effects by irreversibly inhibiting the SERCA pump, which is responsible for maintaining high calcium concentrations within the endoplasmic reticulum . This inhibition leads to an increase in cytosolic calcium levels, triggering the unfolded protein response and ultimately inducing apoptosis . The molecular targets involved include death receptor 5 and various components of the unfolded protein response pathway .
Comparaison Avec Des Composés Similaires
- Trilobolide
- Nortrilobolide
- Mipsagargin (a derivative of thapsigargin)
Thapsigargin’s distinct mechanism of action and potent biological activities make it a valuable compound for scientific research and therapeutic applications.
Propriétés
Formule moléculaire |
C34H50O12 |
|---|---|
Poids moléculaire |
650.8 g/mol |
Nom IUPAC |
[(3S,3aR,6S)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methylbut-2-enoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate |
InChI |
InChI=1S/C34H50O12/c1-9-12-13-14-15-17-24(37)43-28-26-25(20(5)27(28)44-30(38)19(4)11-3)29-34(41,33(8,40)31(39)45-29)22(42-23(36)16-10-2)18-32(26,7)46-21(6)35/h11,22,26-29,40-41H,9-10,12-18H2,1-8H3/t22?,26?,27?,28?,29?,32-,33+,34+/m0/s1 |
Clé InChI |
IXFPJGBNCFXKPI-NTVKCKFRSA-N |
SMILES isomérique |
CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3[C@](C(C[C@]2(C)OC(=O)C)OC(=O)CCC)([C@](C(=O)O3)(C)O)O |
SMILES canonique |
CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCC)(C(C(=O)O3)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate hydrochloride](/img/structure/B14797589.png)
![3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo-](/img/structure/B14797592.png)
![(6S)-5-tert-Butyl 2-ethyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-b]pyrrole-2,5(2H)-dicarboxylate](/img/structure/B14797594.png)
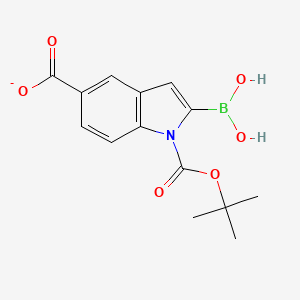
![7-O-tert-butyl 8-O-methyl (5S,8S)-6-oxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate](/img/structure/B14797605.png)
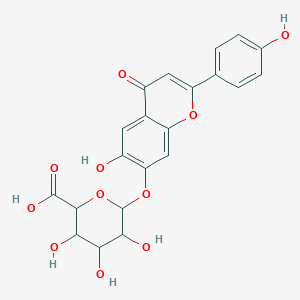
![Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14797615.png)
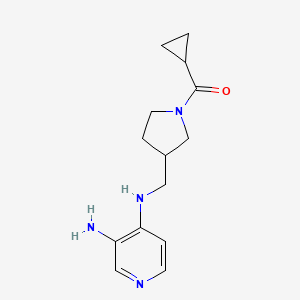
![(2E,4E,6E)-7-[(2R,3R,5R)-3-hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B14797618.png)
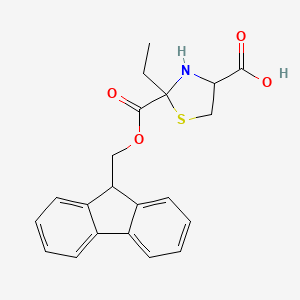
![7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14797632.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14797641.png)

